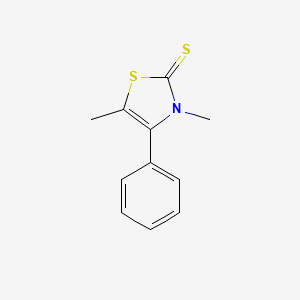
3,5-dimethyl-4-phenyl-3H-thiazole-2-thione
Cat. No. B8392717
M. Wt: 221.3 g/mol
InChI Key: PXROINQCVPEJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07115640B2
Procedure details


To a 100 mL flask was added freshly prepared triethylammonium methyldithiocarbamate (2.0 g, 9.5 mmol), anhydrous MeCN (50 mL), and 2-bromopropiophenone (2.04 g, 9.5 mmol). The reaction mixture was stirred at room temperature for 3 h. The reaction mixture was concentrated under reduced pressure and the resulting crude residue was treated with conc H2SO4 (5 mL) with stirring at room temperature. After 20 min, the reaction mixture was diluted with water (75 mL) and then mixed with DCM (75 mL). The layers were separated and the aqueous layer extracted once more with DCM (75 mL). The combined organic layers were washed with water (3×50 mL) and then brine (50 mL), dried over anhydrous MgSO4 and concentrated under reduced pressure to afford the title product (1.95 g, 92%) as an off-white solid, which was used without further purification. 1H-NMR (CDCl3): δ 7.50 (2H, m), 7.27 (2H, m), 3.45 (3H, s), 2.06 (3H, s).
Name
triethylammonium methyldithiocarbamate
Quantity
2 g
Type
reactant
Reaction Step One



Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[S:5])[S-:4].C([NH+](CC)CC)C.Br[CH:14]([CH3:23])[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=O>CC#N>[CH3:1][N:2]1[C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[C:14]([CH3:23])[S:5][C:3]1=[S:4] |f:0.1|
|
Inputs


Step One
|
Name
|
triethylammonium methyldithiocarbamate
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC([S-])=S.C(C)[NH+](CC)CC
|
|
Name
|
|
|
Quantity
|
2.04 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting crude residue was treated with conc H2SO4 (5 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring at room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 20 min
|
|
Duration
|
20 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was diluted with water (75 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed with DCM (75 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted once more with DCM (75 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water (3×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine (50 mL), dried over anhydrous MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(SC(=C1C1=CC=CC=C1)C)=S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.95 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
